molecular formula C21H18F3N5O B1671137 EGFR Inhibitor CAS No. 879127-07-8

EGFR Inhibitor

Cat. No.: B1671137
CAS No.: 879127-07-8
M. Wt: 413.4 g/mol
InChI Key: YOHYSYJDKVYCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epidermal growth factor receptor inhibitors are a class of compounds that target the epidermal growth factor receptor, a protein involved in the regulation of cell growth, survival, and differentiation. These inhibitors are primarily used in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common. By inhibiting the activity of the epidermal growth factor receptor, these compounds can effectively slow down or stop the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epidermal growth factor receptor inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of aromatic amines and halogenated compounds, followed by cyclization and functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of epidermal growth factor receptor inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Epidermal growth factor receptor inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure and enhancing the biological activity of the inhibitors .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of epidermal growth factor receptor inhibitors include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions are typically the active pharmaceutical ingredients that exhibit potent inhibitory activity against the epidermal growth factor receptor. These products are further purified and formulated into dosage forms suitable for clinical use .

Scientific Research Applications

Types of EGFR Inhibitors

  • First-Generation Inhibitors :
    • Erlotinib and Gefitinib are reversible inhibitors that primarily target the wild-type and some mutant forms of EGFR.
    • Clinical studies have shown their efficacy in prolonging survival in NSCLC patients with sensitive mutations.
  • Second-Generation Inhibitors :
    • Afatinib is an irreversible inhibitor that targets both wild-type and mutant forms of EGFR, including T790M mutations.
    • It has shown improved outcomes compared to first-generation inhibitors in certain patient populations.
  • Third-Generation Inhibitors :
    • Osimertinib specifically targets T790M mutations and is used as a standard treatment for patients who have progressed on prior therapies.
    • Recent studies indicate a significant improvement in progression-free survival compared to traditional chemotherapy regimens .
  • Fourth-Generation Inhibitors :
    • Novel compounds such as BI-4020 , EAI-045 , and BLU-945 are under investigation for their ability to overcome resistance associated with complex mutations like C797S .

Non-Small Cell Lung Cancer (NSCLC)

EGFR inhibitors are predominantly used in NSCLC, where approximately 20% to 50% of cases involve EGFR mutations. The most common mutations include exon 19 deletions and L858R substitutions.

  • A study demonstrated that patients with NSCLC harboring EGFR mutations had a 70% objective response rate when treated with osimertinib after failure of first-line therapy .
  • Combination therapies involving EGFR inhibitors with other agents, such as chemotherapy or immune checkpoint inhibitors, have also shown promise in enhancing treatment efficacy .

Case Studies

  • Rechallenge with EGFR-TKIs :
    • A patient with an EGFR L858R mutation showed complete resolution of intracranial lesions after being treated with furmonertinib following prior treatment failures .
  • Combination Therapy :
    • A clinical trial involving erlotinib combined with cetuximab and bevacizumab resulted in partial remission for a patient with multiple prior therapies, highlighting the potential for combination strategies in resistant cases .

Resistance Mechanisms

Despite the effectiveness of EGFR inhibitors, resistance remains a significant challenge. Mechanisms include secondary mutations (e.g., T790M), activation of alternative signaling pathways, and histological transformation. Understanding these mechanisms is crucial for developing next-generation inhibitors that can effectively target resistant tumors .

Recent Research Developments

Recent advancements include the use of machine learning to identify novel EGFR inhibitors and predict their bioactivity based on structural characteristics . Additionally, ongoing clinical trials are exploring the efficacy of new compounds designed to overcome existing resistance mechanisms.

Mechanism of Action

The primary mechanism of action of epidermal growth factor receptor inhibitors involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. By binding to the adenosine triphosphate-binding site of the receptor, these inhibitors prevent the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Epidermal growth factor receptor inhibitors can be compared with other similar compounds, such as tyrosine kinase inhibitors targeting different receptors. For example, inhibitors targeting the vascular endothelial growth factor receptor or the platelet-derived growth factor receptor share similar mechanisms of action but differ in their specificity and therapeutic applications. The uniqueness of epidermal growth factor receptor inhibitors lies in their ability to selectively target the epidermal growth factor receptor, making them highly effective in treating cancers with specific epidermal growth factor receptor mutations .

List of Similar Compounds:
  • Gefitinib
  • Erlotinib
  • Afatinib
  • Osimertinib
  • Lapatinib
  • Brigatinib
  • Pyrotinib
  • Vandetanib

These compounds, while similar in their overall function, exhibit differences in their chemical structures, binding affinities, and clinical applications .

Biological Activity

Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of targeted therapies primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers. These inhibitors work by blocking the activity of the EGFR, a receptor that, when activated, promotes cell proliferation and survival. This article delves into the biological activity of EGFR inhibitors, highlighting key findings from recent research, including data tables and case studies.

EGFR is a member of the receptor tyrosine kinase family that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. In cancer, mutations in the EGFR gene can lead to uncontrolled cell growth due to persistent activation of downstream signaling pathways. EGFR inhibitors function by binding to the receptor and inhibiting its kinase activity, thereby disrupting these pathways.

Types of EGFR Inhibitors

EGFR inhibitors can be classified into two main categories:

  • First-Generation Inhibitors : Such as Erlotinib and Gefitinib, which are reversible inhibitors that primarily target the ATP-binding site of the receptor.
  • Second-Generation Inhibitors : Such as Afatinib and Dacomitinib, which irreversibly bind to the receptor and have shown improved efficacy against certain mutations.

Biological Activity Data

Recent studies have reported various IC50 values (the concentration required to inhibit 50% of the target activity) for different EGFR inhibitors across various mutations:

Compound Target IC50 (nM) Mutation Sensitivity
ErlotinibWild-Type14.11 ± 0.19Sensitive
AfatinibWild-Type31Sensitive
AfatinibExon 19del0.2Highly Sensitive
AfatinibL858R0.2Highly Sensitive
PD4Wild-Type4.78 ± 0.73Sensitive
PD13L858R/T790MNot specifiedResistant

These values indicate that newer compounds like PD4 exhibit significantly lower IC50 values compared to traditional inhibitors like Erlotinib, suggesting enhanced potency against both wild-type and mutant forms of EGFR .

Case Studies

Case Study 1: Afatinib in NSCLC
A clinical study involving patients with NSCLC demonstrated that Afatinib led to a median progression-free survival (PFS) of 11.2 months in patients with specific mutations compared to 9.3 months for those on standard chemotherapy . This highlights the potential for targeted therapies to improve outcomes in genetically defined patient populations.

Case Study 2: Novel Pyrimidine Derivatives
Research into fused pyrimidine systems has revealed their effectiveness as EGFR inhibitors. These compounds were tested across various cancer cell lines, showing significant antiproliferative activity linked to their ability to inhibit EGFR signaling pathways . The structure-activity relationship (SAR) studies indicated that modifications in heterocyclic structures could enhance inhibitory potency.

Research Findings

Recent literature emphasizes the importance of understanding the SAR of novel compounds to develop more effective EGFR inhibitors:

  • Heteroaryl-based Pyrimidines : These derivatives have shown promise in preclinical studies for their ability to inhibit both wild-type and mutant forms of EGFR effectively .
  • Combination Therapies : Studies have indicated that combining EGFR inhibitors with other therapeutic agents can enhance treatment efficacy, particularly in resistant cancer types .

Q & A

Basic Research Questions

Q. How can EGFR mutations be reliably detected and validated in non-small cell lung cancer (NSCLC) samples?

Methodological Answer: Use DNA sequencing of the EGFR tyrosine kinase (TK) domain (exons 18–21) to identify somatic mutations such as exon 19 deletions and L858R point mutations. Validate findings via allele-specific PCR or digital droplet PCR for low-abundance mutations. Immunoblotting can confirm downstream pathway activation (e.g., phospho-EGFR, ERK1/2) in transfected cell lines to assess functional impact .

Q. What experimental models are appropriate for studying EGFR inhibitor sensitivity in vitro?

Methodological Answer: Use Ba/F3 cells transfected with EGFR mutants (e.g., L858R, T790M) to assess kinase activity and drug sensitivity via proliferation assays. For in vivo studies, employ genetically engineered mouse models (GEMMs) with conditional EGFR mutations or patient-derived xenografts (PDXs) to replicate tumor heterogeneity and microenvironment interactions .

Q. How do EGFR mutations correlate with clinical response to first-generation TKIs like gefitinib or erlotinib?

Methodological Answer: Retrospective analysis of clinical trials shows exon 19 deletions and L858R mutations confer sensitivity (response rates >70%), while wild-type EGFR tumors are refractory. Use IC50 values from cell-based assays (e.g., gefitinib IC50 <1 nM for L858R mutants vs. >1 µM for wild-type) to stratify patients .

Advanced Research Questions

Q. What molecular mechanisms underlie acquired resistance to EGFR TKIs, and how can they be experimentally modeled?

Methodological Answer: Resistance mechanisms include secondary EGFR mutations (e.g., T790M), MET amplification, or activation of alternative pathways (e.g., HER3/PI3K). Use CRISPR-edited cell lines to introduce T790M or MET amplification. Analyze circulating tumor DNA (ctDNA) via next-generation sequencing (NGS) to detect resistance mutations in longitudinal patient samples .

Q. How can genetic background and diet influence this compound efficacy in preclinical models?

Methodological Answer: In mouse models, strain-specific genetic variations (e.g., C57BL/6 vs. FVB/N) and high-fat diets alter tumor incidence and drug response. Design experiments with controlled diets (e.g., low-fat vs. high-fat) and use syngeneic models to isolate genetic effects. Monitor phospho-EGFR/ERK signaling to quantify pathway modulation .

Q. What statistical approaches are recommended for analyzing contradictory data on EGFR mutation-drug response associations?

Methodological Answer: Apply multivariate Cox regression to adjust for confounding variables (e.g., smoking history, co-mutations). For in vitro studies, use two-way ANOVA to assess interactions between EGFR mutations and drug treatments. Meta-analyses (e.g., random-effects models) can resolve discrepancies across studies .

Q. How do co-alterations in pathways like PI3K or WNT impact this compound resistance in advanced NSCLC?

Methodological Answer: Profile post-progression tumors via NGS or reverse-phase protein arrays (RPPA) to identify enrichment of PI3KCA mutations or CTNNB1 alterations. Use pathway-specific inhibitors (e.g., alpelisib for PI3K) in combination with EGFR TKIs to test synthetic lethality in PDX models .

Q. What strategies enhance the efficacy of EGFR inhibitors in resistant tumors with STAT3 activation?

Methodological Answer: Combine EGFR inhibitors (e.g., cetuximab) with STAT3 decoys or small-molecule inhibitors (e.g., napabucasin). Validate efficacy via Western blotting (phospho-STAT3, survivin) and in vivo xenograft models. Preclinical data show synergistic reduction in tumor growth (p<0.05 vs. monotherapy) .

Q. Data Interpretation and Translational Challenges

Q. How should researchers address heterogeneity in EGFR mutation functional profiles (e.g., kinase-inactive variants)?

Methodological Answer: Classify mutations based on kinase activity assays (e.g., in vitro autophosphorylation) and transforming potential (e.g., colony formation in growth factor-deprived media). Note that ~13% of reported EGFR mutations lack kinase activity and do not confer TKI sensitivity .

Q. What biomarkers predict response to third-generation EGFR inhibitors (e.g., osimertinib) in T790M-positive tumors?

Methodological Answer: Quantify T790M allele frequency in ctDNA using droplet digital PCR. Correlate with radiographic response (RECIST criteria) and progression-free survival (PFS). Preclinical data suggest co-occurring CCNE1 amplifications reduce osimertinib efficacy (p=0.03) .

Q. Experimental Design Considerations

Q. How can researchers optimize in vitro assays to mimic in vivo this compound pharmacokinetics?

Methodological Answer: Use 3D spheroid cultures with physiologically relevant drug concentrations (e.g., peak plasma levels of gefitinib: 0.5–1 µM). Monitor drug washout effects and hypoxia-induced resistance via HIF-1α staining .

Q. What controls are essential for EGFR pathway inhibition studies in animal models?

Methodological Answer: Include vehicle-treated controls and EGFR wild-type cohorts. For diet studies, pair-fed groups are critical. Use longitudinal micro-CT imaging to track tumor regression and validate target engagement via phospho-EGFR IHC .

Properties

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429554
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879127-07-8
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.